3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one
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Overview
Description
The compound “3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one” is a quinoline derivative. Quinolines are aromatic compounds that consist of a benzene ring fused with a pyridine heterocyclic system . They are known for their diverse biological activities such as antimalarial, antibacterial, and anticancer properties .
Synthesis Analysis
The synthesis of quinoline derivatives often involves the application of Vilsmeier–Haack reaction . In one study, 2-Chloro-7-fluoroquinoline-3-carbaldehydes were synthesized using this method. The chlorine in the fluoroquinoline-3-carbaldehyde was replaced with various nucleophiles .Molecular Structure Analysis
The molecular structure of quinoline derivatives can be characterized by spectroscopic methods . For instance, a compound similar to the one , “2-[(Z)-[(2-chloro-8-methylquinolin-3-yl)methylidene]amino]guanidine”, has a molecular weight of 261.71018 g/mol and obeys Lipinski’s rule of five without violation .Chemical Reactions Analysis
Quinoline derivatives have been used to construct fused or binary quinoline-cord heterocyclic systems . They have also been used in the synthesis of novel α-aminophosphonates derivatives .Scientific Research Applications
Antimicrobial Agent Development
The structure of this compound suggests potential as an antimicrobial agent. Research indicates that derivatives of quinoline, which is part of this compound’s structure, have been synthesized and shown moderate inhibitory activities against both Gram-positive and Gram-negative bacteria strains . This suggests that 3-(2-Chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one could be a starting point for developing new antimicrobial drugs.
Synthesis of α-Aminophosphonates
The compound has been used in the synthesis of α-aminophosphonates derivatives, which are important in medicinal chemistry. These derivatives have been designed and synthesized via the Kabachnik–Fields reaction, indicating the compound’s utility in creating biologically active molecules .
Antifungal Applications
Similar to its antibacterial properties, the compound has also shown excellent antifungal inhibition. This is particularly relevant in the development of treatments for fungal infections, which are a significant concern in healthcare .
Structure-Activity Relationship Studies
The compound can be used in structure-activity relationship (SAR) studies to understand how its structural components influence biological activity. This is crucial for the rational design of more potent and selective drugs .
Chemical Education and Research
Due to its complex structure and reactivity, this compound can serve as an excellent case study in chemical education, particularly in organic synthesis and medicinal chemistry courses. It can also be used in research projects at the undergraduate and graduate levels to develop new synthetic methodologies .
Mechanism of Action
The mechanism of action of quinoline derivatives is diverse and depends on their specific structures and targets. They have been used as tyrokinase PDGF-RTK inhibitors, inositol 50-phosphatase (SH2) inhibitors, DNA gyrase B inhibitors as Mycobacterium tuberculosis, and DNA topoisomerase inhibitors .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(2-chloro-8-methylquinolin-3-yl)-1-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c1-13-6-5-9-15-12-16(19(20)21-18(13)15)10-11-17(22)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJXEFUUCNCHAP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=CC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=C/C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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